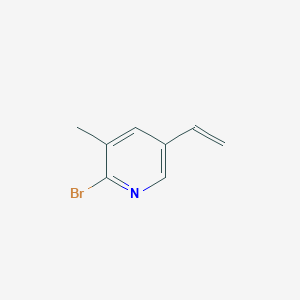

2-Bromo-3-methyl-5-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethenyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOWXKFUMJSJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Chemical Reactivity of 2 Bromo 3 Methyl 5 Vinylpyridine

Transformations and Derivatizations of the Vinyl Moiety

The vinyl group (-CH=CH₂) attached to the pyridine (B92270) ring at the 5-position is an electron-rich double bond, making it susceptible to a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the substituted pyridine ring.

The carbon-carbon double bond of the vinyl group is a prime target for electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-system, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. savemyexams.comlibretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom that results in the more stable carbocation.

For 2-Bromo-3-methyl-5-vinylpyridine, the addition of a hydrogen halide (HX) would proceed via protonation of the terminal vinyl carbon, generating a secondary carbocation on the carbon adjacent to the pyridine ring. This carbocation is stabilized by the adjacent aromatic system. The subsequent attack by the halide anion (X⁻) yields the corresponding 1-haloethylpyridine derivative. libretexts.org

Table 1: Examples of Electrophilic Addition Reactions

| Reactant | Reagent(s) | Product | Description |

| This compound | HBr | 2-Bromo-5-(1-bromoethyl)-3-methylpyridine | The π electrons of the vinyl group attack the electrophilic hydrogen of HBr, forming a secondary carbocation. The bromide ion then attacks the carbocation. libretexts.orglibretexts.org |

| This compound | Br₂ | 2-Bromo-5-(1,2-dibromoethyl)-3-methylpyridine | The approaching Br₂ molecule is polarized by the electron-rich double bond, leading to the formation of a bromonium ion intermediate, followed by attack of Br⁻. savemyexams.com |

| This compound | H₂O, H⁺ catalyst | 1-(2-Bromo-3-methylpyridin-5-yl)ethanol | Acid-catalyzed hydration where water acts as the nucleophile attacking the carbocation intermediate. savemyexams.com |

Radical additions to the vinyl group can also be achieved, often initiated by radical initiators, leading to anti-Markovnikov products. Furthermore, transition metal-catalyzed reactions, such as ruthenium-catalyzed alkylations, can achieve selective transformations at the β-position of the vinyl group. rsc.org

The vinyl group can be selectively oxidized or reduced using a variety of standard reagents to introduce new functionalities or to saturate the double bond.

Oxidation: Controlled oxidation can convert the vinyl group into an epoxide, a diol, or cleave it to form an aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Epoxidation: Peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used to form the corresponding epoxide, 2-Bromo-3-methyl-5-(oxiran-2-yl)pyridine.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the vinyl group into a diol, 1-(2-Bromo-3-methylpyridin-5-yl)ethane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond entirely. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield 2-Bromo-3-methylpyridine-5-carbaldehyde. An oxidative workup would produce 2-Bromo-3-methylnicotinic acid.

Reduction: The most common transformation via reduction is the hydrogenation of the vinyl group to an ethyl group.

Catalytic Hydrogenation: This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction converts this compound into 2-Bromo-5-ethyl-3-methylpyridine.

Table 2: Oxidation and Reduction of the Vinyl Group

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | H₂ / Pd/C | 2-Bromo-5-ethyl-3-methylpyridine |

| Oxidation (Epoxidation) | m-CPBA | 2-Bromo-3-methyl-5-(oxiran-2-yl)pyridine |

| Oxidation (Dihydroxylation) | OsO₄, NMO | 1-(2-Bromo-3-methylpyridin-5-yl)ethane-1,2-diol |

| Oxidation (Cleavage) | 1. O₃; 2. DMS | 2-Bromo-3-methylpyridine-5-carbaldehyde |

Like other vinyl-substituted aromatic compounds, this compound possesses a tendency to undergo polymerization. The vinyl group can participate in chain-growth polymerization, which can be initiated by radical, cationic, or anionic species. This can sometimes lead to the formation of undesirable "popcorn" polymers, which are cross-linked and insoluble. google.com

Stabilization is often necessary during synthesis, purification, and storage to prevent premature polymerization. This is typically achieved by adding small amounts of inhibitors that scavenge the initiating species (e.g., free radicals). For the related compound 2-methyl-5-vinylpyridine (B86018), various stabilizers have been shown to be effective. google.com These strategies are directly applicable to this compound.

The ability to polymerize can also be harnessed to create functional materials. The vinyl group allows this compound to act as a monomer or comonomer in the synthesis of redox-active polymers and other advanced materials. academie-sciences.frresearchgate.net

Table 3: Potential Polymerization Inhibitors

| Stabilizer Class | Example Compound | Mechanism of Action |

| Azo Compounds | Azobenzene | Acts as a radical scavenger. google.com |

| Hydrazines | Phenylhydrazine | Inhibits proliferous polymer formation. google.com |

| Hydroquinones | Methylhydroquinone | Acts as a radical scavenger, commonly used during distillation. chemicalbook.com |

Reactivity of the Bromine Atom in Synthesis

The bromine atom at the 2-position of the pyridine ring is a key functional group that enables a wide array of synthetic transformations, primarily through organometallic intermediates and nucleophilic substitution.

One of the most powerful methods for functionalizing bromopyridines is the halogen-metal exchange reaction. This process involves treating the bromo-compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). The reaction rapidly and cleanly replaces the bromine atom with a lithium atom, generating a highly reactive pyridyllithium species.

This organolithium intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups. Alternatively, transmetalation with a metal salt, such as magnesium bromide (MgBr₂), can generate the corresponding Grignard reagent. These organometallic derivatives are versatile building blocks in organic synthesis.

Table 4: Formation and Reaction of Organometallic Intermediates

| Step | Reagent(s) | Intermediate/Product | Application |

| 1. Halogen-Metal Exchange | n-Butyllithium | (2-Lithio-3-methyl-5-vinylpyridin-2-yl) | Formation of the key organolithium intermediate. |

| 2a. Reaction with Electrophile | CO₂ then H₃O⁺ | 2-Methyl-5-vinylnicotinic acid | Carboxylation to form a carboxylic acid. |

| 2b. Reaction with Electrophile | DMF | 2-Methyl-5-vinylpyridine-2-carbaldehyde | Formylation to introduce an aldehyde group. |

| 2c. Transmetalation | MgBr₂·OEt₂ | (2-Bromo-magnesio)-3-methyl-5-vinylpyridine | Formation of the corresponding Grignard reagent for cross-coupling reactions. |

The bromine atom on the electron-deficient pyridine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group (bromide ion) is then expelled to restore the aromaticity of the ring.

The rate of SₙAr reactions is influenced by the nature of the leaving group and the electronic properties of the ring. For halopyridines, the reactivity order is often F > Cl ≈ Br > I, which is characteristic of a mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov The presence of the methyl group (electron-donating) may slightly deactivate the ring towards nucleophilic attack, while the vinyl group's electronic influence is more complex.

A wide range of nucleophiles can be used to displace the bromine atom, providing access to a diverse array of substituted pyridines.

Table 5: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product |

| Amine | R-NH₂ | 2-(Alkylamino)-3-methyl-5-vinylpyridine |

| Alkoxide | NaOR | 2-Alkoxy-3-methyl-5-vinylpyridine |

| Thiolate | NaSR | 2-(Alkylthio)-3-methyl-5-vinylpyridine |

| Cyanide | NaCN or KCN | 2-Cyano-3-methyl-5-vinylpyridine |

Coordination Chemistry and Metal Complexation

The presence of a nitrogen heteroatom and a vinyl substituent provides this compound with versatile ligating properties, enabling it to participate in various coordination modes with transition metal centers. The pyridine nitrogen acts as a primary σ-donor, while the vinyl group can engage in π-bonding or be directly involved in bond activation processes.

Chelating Coordination Modes with Transition Metal Centers

This compound can function as a versatile ligand in coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary site for coordination to a metal center, functioning as an L-type ligand. wikipedia.org The vinyl group at the 5-position can also participate in coordination, allowing for different bonding modes.

In many instances, substituted pyridines coordinate to metal centers as monodentate ligands through the nitrogen atom. However, the presence of the vinyl group offers the potential for bidentate chelation, where both the pyridine nitrogen and the vinyl π-system coordinate to the metal. This L/X-type coordination can form a stable five-membered chelate ring. The stability and nature of such complexes are influenced by the steric and electronic properties of the other substituents on the pyridine ring.

The methyl group at the 3-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances the σ-donor capacity of the nitrogen atom. nih.gov Conversely, the bromo group at the 2-position is sterically bulky and electron-withdrawing through induction, which can influence the geometry and stability of the resulting metal complex. nih.govuoanbar.edu.iq For instance, studies on sterically hindered pyridines have shown that bulky substituents adjacent to the nitrogen atom can lead to longer metal-nitrogen bonds. nih.gov The interplay of these electronic and steric factors dictates the ligand's coordination behavior and the properties of the resulting metal complexes.

| Ligand | Metal Center | Complex Type | Coordination Mode | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine (B74390) | Platinum(II) | [PtMe(Vpy)(PR3)] | Cyclometalated (C,N) | bohrium.comsemanticscholar.org |

| 2-Anilinopyridine | Gold(III) | [AuCl2(pap-C1,N)] | Cyclometalated (C,N) | rsc.org |

| 4-Substituted Pyridines | Copper(II) | [CuLCl2] | Monodentate (N) | nih.gov |

| 2,2'-Bipyridine | Ruthenium(II) | [RuCl2(bipy)2] | Bidentate (N,N') | wikipedia.org |

Cyclometalation Reactions Involving Vinylpyridine Ligands

Cyclometalation is a crucial reaction in organometallic chemistry where a ligand reacts with a metal center to form a metallacycle, involving the formation of a metal-carbon bond. Vinylpyridine ligands are well-suited for such reactions. For ligands like 2-vinylpyridine, cyclometalation often occurs via the activation of a C-H bond on the vinyl group, leading to the formation of a stable five-membered ring structure. bohrium.comsemanticscholar.org

In the case of this compound, cyclometalation would likely involve the pyridine nitrogen and the vinyl group, creating a C,N-bidentate chelate. The reaction typically proceeds with a metal precursor that can undergo C-H activation, such as platinum(II), palladium(II), rhodium(I), or iridium(III) complexes. researchgate.net The resulting cyclometalated complexes often exhibit high thermal and chemical stability. researchgate.net

Studies on cycloplatinated complexes of 2-vinylpyridine have shown that the electronic properties of ancillary ligands, such as phosphines, can significantly influence the reactivity and photophysical properties of the complex. bohrium.comsemanticscholar.orgmdpi.comresearchgate.net For this compound, the electron-withdrawing bromo group and the electron-donating methyl group would modulate the electron density at the metal center in a resulting complex, thereby tuning its catalytic and photophysical characteristics. The emission in such luminescent cycloplatinated complexes is often localized on the cyclometalated vinylpyridine ligand. bohrium.comsemanticscholar.orgresearchgate.net

Pyridine Ring Reactivity and Transformations

The reactivity of the pyridine ring in this compound is governed by the combined electronic effects of its three substituents, which influence its susceptibility to various chemical transformations.

Electronic Effects on Pyridine Ring Activation and Deactivation

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq Substituents on the ring can further modify this reactivity by either activating (donating electrons) or deactivating (withdrawing electrons) the system. nih.govnih.gov

In this compound, the substituents have distinct electronic influences:

Bromo Group (at C2): This halogen acts as an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect significantly deactivates the ring, particularly at the ortho and para positions relative to it. While it has a resonance-donating effect (+R), the inductive effect is generally dominant for halogens in pyridine systems. nih.gov

Methyl Group (at C3): As an alkyl group, it is electron-donating through an inductive effect (+I) and hyperconjugation. This effect tends to activate the ring, increasing electron density and making it more susceptible to electrophilic attack.

Vinyl Group (at C5): The vinyl group is generally considered to be weakly electron-withdrawing due to the sp² hybridization of its carbon atoms.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Bromo | 2 | -I (Withdrawing) | +R (Donating) | Deactivating |

| Methyl | 3 | +I (Donating) | Hyperconjugation (Donating) | Activating |

| Vinyl | 5 | -I (Weakly Withdrawing) | -R (Weakly Withdrawing) | Weakly Deactivating |

| Nitrogen | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

Thermal and Catalytic Decomposition Pathways Leading to Pyridylcarbene Formation from Analogs

Pyridylcarbenes are highly reactive intermediates that can be generated from suitable pyridine-containing precursors. One established method for generating pyridylcarbenes involves the thermal or transition-metal-catalyzed decomposition of pyridotriazoles. nih.gov These triazoles exist in equilibrium with a diazo isomer, which can then extrude dinitrogen (N₂) upon treatment with a catalyst, such as a rhodium(II) complex, to form a reactive rhodium-pyridyl carbene intermediate. nih.gov

While direct studies on this compound as a carbene precursor are not prevalent, its structural analogs can undergo such transformations. For a derivative of this compound to serve as a carbene precursor, it would first need to be converted into a corresponding pyridotriazole. The subsequent rhodium-catalyzed reaction could then generate a pyridylcarbene. This intermediate could participate in various synthetic transformations, such as N-H insertion reactions with amines and amides to produce valuable picolylamine derivatives. nih.gov The substituents on the pyridine ring would influence the stability and reactivity of the carbene intermediate. For instance, electron-withdrawing groups have been shown to be important for the efficient formation of subsequent products in related systems. nih.gov Another potential decomposition pathway for related compounds, such as quaternized poly(vinyl pyridine) derivatives, is through thermal degradation, although this typically leads to polymer backbone cleavage rather than discrete carbene formation. mdpi.com

Computational and Spectroscopic Characterization of 2 Bromo 3 Methyl 5 Vinylpyridine

Advanced Quantum Chemical Methodologies

Quantum chemical methods are instrumental in elucidating the fundamental properties of 2-bromo-3-methyl-5-vinylpyridine at the atomic level. These computational techniques provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine the optimized molecular geometry. jocpr.comnih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in space.

Table 1: Calculated Structural Parameters of a Pyridine (B92270) Derivative

| Parameter | Value |

| Dipole Moment | 4.2863 Debye |

Note: Data is for the related compound 2,6-bis(bromo-methyl)pyridine as a reference.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For substituted pyridines, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. In a study on a similar bromo-substituted pyridine derivative, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 2.3591 eV. nih.gov This information is vital for predicting the regioselectivity of chemical reactions involving this compound. nih.govmdpi.com

Table 2: Frontier Molecular Orbital Energies of a Bromo-Substituted Pyridine

| Orbital | Energy (eV) |

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

Note: Data is for the related compound 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comresearchgate.net The MEP map displays regions of varying electron density, typically color-coded to indicate electrostatic potential. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. Green and yellow regions represent areas with intermediate electrostatic potential. mdpi.comresearchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This visualization provides a clear and intuitive guide to the molecule's reactivity in intermolecular interactions. researchgate.net

Calculation of Vibrational Spectra and Spectroscopic Parameter Prediction (FT-IR, Raman, NMR)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. jocpr.comresearchgate.net These calculations provide a theoretical basis for assigning the various vibrational modes of this compound, such as C-H stretching, C-C stretching, and ring deformation modes. jocpr.com For example, C-H stretching vibrations in similar pyridine derivatives are typically calculated to appear in the 2800-3200 cm⁻¹ region.

In addition to vibrational spectra, computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters, providing theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net

Table 3: Calculated Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretching | 2923, 2976, 2999, 3063, 3079, 3578 |

| H-C-H Scissoring | 1406, 1415 |

| In-plane Bending | 1064, 1042 |

| Ring Deformation | 1557, 1567 |

Note: Data is for the related compounds 2-bromo-3-hydroxy-6-methyl pyridine and 2,6-bis(bromo-methyl)pyridine. jocpr.com

Reactivity Indices and Reaction Pathway Modeling

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov These indices provide quantitative measures of a molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. nih.gov

Reaction pathway modeling, also performed using computational methods, allows for the investigation of the potential energy surface of a reaction. This helps in identifying transition states and calculating activation energies, providing a detailed understanding of the reaction mechanism at a molecular level.

Table 4: Calculated Reactivity Indices for a Bromo-Substituted Pyridine

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 1.92375 |

| Hardness (η) | 1.17955 |

| Potential (μ) | -1.92375 |

| Electrophilicity (ω) | 1.5683 |

| Softness (σ) | 0.84778 |

Note: Data is for the related compound 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and behavior in different environments, such as in solution.

For this compound, MD simulations can reveal the preferred conformations of the vinyl group relative to the pyridine ring and how these conformations are influenced by the solvent. This is particularly important for understanding how the molecule interacts with other molecules in a solution, which can affect its reactivity and other properties. The simulations can also provide insights into the flexibility of the molecule and the time scales of its internal motions.

Theoretical Investigations of Reaction Mechanisms and Transition States

The primary theoretical approach involves mapping the potential energy surface of the reaction. This is achieved by calculating the energies of the reactants, intermediates, transition states, and products. The transition states, which represent the highest energy point along the reaction coordinate, are of particular interest as they determine the activation energy and thus the rate of the reaction. The geometry of these short-lived species provides crucial insights into the bonding changes occurring during the transformation. nih.gov

For the bromo-substituent at the 2-position, a key reaction is the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond. Theoretical studies on the Suzuki coupling of bromopyridines with arylboronic acids have elucidated the catalytic cycle involving a palladium catalyst. nih.govresearchgate.net The mechanism is generally understood to proceed through a series of steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wwjmrd.com DFT calculations on similar systems have been used to investigate the electronic and structural properties of the resulting coupled products. nih.gov The presence of the nitrogen atom in the pyridine ring can influence the reaction yields, a factor that can be rationalized through computational analysis of the electron distribution in the molecule. mdpi.com

The vinyl group at the 5-position allows for participation in reactions like the Heck coupling. Computational studies on the Heck reaction of vinylpyridines with aryl halides have explored the mechanism, which also proceeds via a palladium catalyst. researchgate.netnih.gov The key steps involve the oxidative addition of the aryl halide to the palladium catalyst, followed by the migratory insertion of the vinyl group and subsequent β-hydride elimination to form the substituted alkene product. libretexts.org Theoretical models of the Heck reaction have been used to predict regioselectivity (i.e., whether the substitution occurs at the α or β carbon of the vinyl group). nih.gov The choice of ligands on the palladium catalyst and the nature of the solvent can significantly impact the reaction pathway and outcome, and these effects can be modeled computationally.

In a molecule such as this compound, the presence of two reactive sites opens up the possibility for selective or sequential reactions. Theoretical investigations would be invaluable in predicting the conditions necessary to favor one reaction over the other. For example, by calculating the activation barriers for the oxidative addition at the C-Br bond versus the insertion of the vinyl group under various catalytic conditions, one could predict the chemoselectivity of a given transformation.

The table below illustrates the type of data that is typically generated from DFT studies on related palladium-catalyzed cross-coupling reactions. The values are hypothetical and serve to represent the nature of computational outputs in such investigations.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Suzuki-Miyaura Coupling | |||

| Oxidative Addition | Pd(0)-Pyridine Complex | 0.0 | - |

| Oxidative Addition Transition State | +15.2 | Pd-Br: 2.65, Pd-C: 2.40 | |

| Pd(II) Intermediate | -5.8 | Pd-Br: 2.45, Pd-C: 2.05 | |

| Transmetalation | Transmetalation Transition State | +12.5 | B-O: 1.55, Pd-C(aryl): 2.10 |

| Reductive Elimination | Reductive Elimination Transition State | +8.7 | C-C(forming): 2.20 |

| Heck Coupling | |||

| Migratory Insertion | π-Complex (Vinyl group coordinated) | -2.1 | Pd-C(vinyl): 2.25 |

| Insertion Transition State (α-attack) | +10.3 | Pd-C(α): 2.15, Cα-Cβ: 1.40 | |

| Insertion Transition State (β-attack) | +11.1 | Pd-C(β): 2.18, Cα-Cβ: 1.41 | |

| β-Hydride Elimination | β-Hydride Elimination Transition State | +5.4 | Pd-H: 1.80, C-H(breaking): 1.60 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound. It is intended to show the typical outputs of theoretical investigations in this field.

Applications in Advanced Materials and Specialized Organic Synthesis

Precursors for Functional Polymer and Copolymer Design

The vinyl group on the 2-Bromo-3-methyl-5-vinylpyridine molecule makes it a monomer suitable for polymerization. Vinylpyridine-based polymers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), are well-studied materials known for their ability to form block copolymers that self-assemble into ordered nanostructures. researchgate.net Copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018) have been synthesized via radical copolymerization, yielding materials with good solubility in water and potential as immunomodulators in chemotherapy. researchgate.net

For this compound, the vinyl group could be used to create a homopolymer or to be incorporated into copolymers. The presence of the bromine atom on the polymer backbone would result in a "functional polymer." This functionality is highly valuable as it allows for post-polymerization modification. For example, the bromo-groups along the polymer chain could serve as handles for subsequent cross-coupling reactions, allowing for the grafting of other molecules to tailor the polymer's properties for specific applications, such as creating specialized coatings or materials for electronics.

Table 1: Potential Polymerization Reactions of Vinylpyridines

| Polymerization Type | Monomer Example | Potential Application of Resulting Polymer |

|---|---|---|

| Radical Copolymerization | 2-Methyl-5-vinylpyridine | Immunomodulators, Water-soluble polymers researchgate.net |

| Anionic Polymerization | 2-Vinylpyridine (B74390) | Block copolymers for nanostructure templates researchgate.net |

Role in Ligand Development for Homogeneous and Heterogeneous Catalysis

Pyridine (B92270) and bipyridine structures are fundamental components of ligands used in catalysis. The 2-bromopyridine (B144113) unit is a common precursor for creating more complex chelating ligands. researchgate.net Research on the related compound 2-bromo-3-methylpyridine (B184072) (lacking the vinyl group) has shown its potential in forming advanced ligand structures. For instance, it has been used in ruthenium-catalyzed reactions to synthesize 3,3′-Dimethyl-2H-[1,2′-bipyridin]-2-one, a complex pyridone structure that can serve as a ligand. nih.gov In another study, an attempt was made to synthesize bis(2-pyridyl) ligands by reacting 2-bromo-3-methylpyridine with n-butyllithium and dimethylaluminum chloride, though the isolation of the desired product proved difficult. unizar.es

Based on these findings, this compound could be a precursor for novel ligands. The bromo- group can be used for coupling reactions to build bipyridine or more complex polydentate ligand systems. The vinyl group could play several roles:

It could be retained in the final ligand to provide a site for anchoring the catalytic complex to a polymer support.

It could be modified during the synthesis to create a different functional group on the ligand periphery.

It could potentially participate in the catalytic cycle itself, depending on the reaction.

Strategic Building Blocks for Complex Heterocyclic Architectures

The dual reactivity of the bromo and vinyl groups makes this compound a strategic building block for constructing complex heterocyclic molecules. The bromine atom at the 2-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Studies on analogous compounds demonstrate this utility. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used in Suzuki cross-coupling reactions with various arylboronic acids to produce a library of novel, highly substituted pyridine derivatives. mdpi.com Similarly, 2-bromopyridines are used to create heteroarylated 2-pyridones through ruthenium-catalyzed C-H activation pathways. nih.gov The vinyl group on this compound adds another dimension of reactivity, allowing for transformations such as Diels-Alder reactions, epoxidation, or hydroboration-oxidation, enabling the construction of intricate fused or polycyclic heterocyclic systems.

Table 2: Cross-Coupling Reactions with Bromopyridine Derivatives

| Starting Material | Reaction Type | Catalyst System (Example) | Product Type |

|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines mdpi.com |

| 2-Bromo-3-methylpyridine | C-H Activation/Coupling | [RuCl₂(p-cymene)]₂ / KOPiv | Poly-heteroarylated 2-pyridones nih.gov |

Utility in the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous drugs. innospk.cominnospk.com The substitution pattern on the pyridine ring is crucial for biological activity. Functional groups like halogens are often incorporated to modulate properties such as metabolic stability and binding affinity. innospk.com

While no specific bioactive compounds have been reported in the literature as being synthesized directly from this compound, its structural motifs are present in related intermediates used for creating biologically active molecules. For example, 2-Amino-5-bromo-3-methylpyridine is cited as a key intermediate in synthesizing agents for neurological disorders and in agrochemicals. chemimpex.com Furthermore, novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine have been investigated for anti-thrombolytic and biofilm-inhibiting activities. mdpi.com

The structure of this compound offers a unique combination of a lipophilic methyl group, a reactive bromo-handle for diversification, and a vinyl group for further elaboration, making it a potentially attractive intermediate for creating libraries of novel compounds for biological screening. The vinyl group, in particular, could be converted into a variety of other functionalities (e.g., an ethyl, hydroxyethyl, or carboxylic acid group) to fine-tune the molecule's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-methyl-5-vinylpyridine, and how does the vinyl group influence bromination efficiency?

- Methodological Answer : Bromination of pyridine derivatives typically employs electrophilic substitution, but the vinyl group may sterically hinder reactivity. A modified approach involves using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–5°C to minimize side reactions. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress using -NMR to track bromine incorporation at the 2-position and ensure vinyl group retention.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : -NMR should show a deshielded proton adjacent to bromine (δ ~8.2 ppm) and vinyl protons (δ ~5.5–6.5 ppm). -NMR confirms methyl (δ ~20 ppm) and vinyl carbons (δ ~115–140 ppm) .

- X-ray crystallography : Use SHELXL for refinement . For example, a monoclinic crystal system (space group ) with unit cell parameters can resolve bond angles and Br-C distances .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : After synthesis, perform liquid-liquid extraction (dichloromethane/water) to remove polar impurities. Use flash chromatography (silica gel, 9:1 hexane/ethyl acetate) for isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with retention time >95% .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at the 2-position is highly reactive in Suzuki-Miyaura couplings. Use Pd(PPh) as a catalyst with arylboronic acids in THF/NaCO at 80°C. The vinyl group remains intact under these conditions, enabling orthogonal functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for brominated pyridines?

- Methodological Answer : Discrepancies often arise from twinning or poor data resolution. Collect high-resolution data (≤0.8 Å) using synchrotron radiation. Refine with SHELXL, applying TWIN and BASF commands to model twinning. Compare results to NIST reference data for brominated analogs to validate accuracy .

Q. What computational methods predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The vinyl group at C5 increases electron density at C4, directing electrophiles to C4 or C6. Compare Mulliken charges to experimental results from nitration or sulfonation trials .

Q. How can orthogonal reactivity of bromine and vinyl groups be exploited for sequential functionalization?

- Methodological Answer :

- Step 1 : Suzuki coupling at C2-Br using Pd catalysis.

- Step 2 : Hydroboration-oxidation of the vinyl group to introduce hydroxyl or alkyl chains.

Monitor each step via -NMR (if fluorinated reagents are used) or mass spectrometry .

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with solvent and acid strength. In HCl/EtOH (1M), the vinyl group may protonate, leading to polymerization. Use trifluoroacetic acid (TFA) in dichloromethane for milder conditions. Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.